C18-PAF-d4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C28H58NO7P |

|---|---|

分子量 |

555.8 g/mol |

IUPAC 名称 |

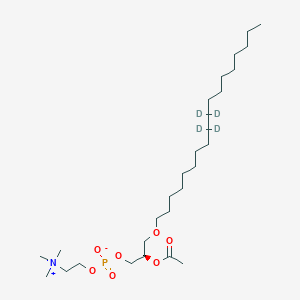

[(2R)-2-acetyloxy-3-(9,9,10,10-tetradeuteriooctadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1/i13D2,14D2 |

InChI 键 |

ZXCIEWBDUAPBJF-QRYFZMODSA-N |

手性 SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to C18-PAF-d4: Molecular Characteristics, Quantification, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine-d4 (C18-PAF-d4), a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its molecular properties, provides a methodological framework for its quantification using mass spectrometry, and explores the intricate signaling pathways it helps to elucidate.

Core Molecular Data

This compound and its corresponding lyso-form, Lyso-PAF-C18-d4, are critical tools in lipidomic research, primarily serving as internal standards for the accurate quantification of their endogenous, non-deuterated counterparts. The integration of deuterium (B1214612) atoms results in a predictable mass shift, enabling clear differentiation in mass spectrometric analyses.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application |

| This compound | C28H54D4NO7P | 555.76[1] | Internal standard for C18-PAF quantification |

| Lyso-PAF-C18-d4 | C26H52D4NO6P | 513.7[2][3] | Internal standard for Lyso-PAF-C18 quantification |

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The quantification of PAFs, including C18-PAF, is crucial for understanding their roles in various physiological and pathological processes. Due to their low endogenous concentrations and the presence of isobaric interferences, such as lysophosphatidylcholines (lyso-PCs), LC-MS/MS is the method of choice for sensitive and specific detection.[4][5] this compound is an ideal internal standard for these assays.

Experimental Protocol: Quantification of C18-PAF using this compound Internal Standard

This protocol outlines a general workflow for the quantification of C18-PAF in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.

1. Sample Preparation:

-

Lipid Extraction: Perform a lipid extraction from the biological sample (e.g., plasma, cell lysate) using a suitable method, such as a modified Bligh-Dyer or Folch extraction.

-

Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of this compound to account for sample loss during preparation and for accurate quantification.

-

Solid-Phase Extraction (SPE): To remove interfering substances, the lipid extract can be further purified using a C18 SPE cartridge.

-

Activate the C18 cartridge with methanol, followed by equilibration with an appropriate buffer (e.g., 2% acetonitrile (B52724), 0.1% formic acid).

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove salts and other hydrophilic impurities.

-

Elute the PAF-containing fraction with a suitable organic solvent.

-

Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: Utilize a C18 reversed-phase column for the separation of PAF isoforms and their separation from isobaric lyso-PCs.

-

Mobile Phase: A common mobile phase system consists of a gradient of water and acetonitrile or methanol, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.

-

Gradient: A typical gradient would start with a higher aqueous concentration and ramp up to a high organic concentration to elute the lipids.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Employ electrospray ionization (ESI) in positive ion mode.

-

Selected Reaction Monitoring (SRM): Monitor specific precursor-to-product ion transitions for both C18-PAF and the this compound internal standard.

-

A dominant fragment ion for PAF is observed at m/z 184, corresponding to the phosphocholine (B91661) headgroup.

-

To differentiate from isobaric lyso-PCs, which also produce an m/z 184 fragment, an additional confirmatory fragment ion at m/z 104 can be monitored, which is abundant for lyso-PCs but nearly absent for PAF.

-

-

Data Analysis: Quantify the endogenous C18-PAF by calculating the ratio of the peak area of the analyte to the peak area of the this compound internal standard and comparing this to a standard curve.

-

Biological Context: PAF Synthesis and Signaling

Platelet-Activating Factor is a potent inflammatory phospholipid mediator involved in a myriad of cellular processes, including platelet aggregation, inflammation, and anaphylaxis. It is synthesized by various cells, such as basophils, monocytes, neutrophils, platelets, and endothelial cells, through two primary pathways: the remodeling and the de novo pathways.

PAF Synthesis Pathways

The remodeling pathway is the predominant route for PAF production during inflammatory responses, while the de novo pathway is thought to maintain physiological levels of PAF.

Caption: Overview of the Remodeling and De Novo Pathways of PAF Synthesis.

PAF Signaling Pathway

PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR). This interaction triggers a cascade of intracellular signaling events, primarily through Gq and Gi proteins, leading to the activation of various downstream effectors.

Caption: Simplified PAF Receptor Signaling Cascade.

Activation of phospholipase C (PLC) by the Gq protein leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These second messengers orchestrate a variety of cellular responses, including inflammation, platelet aggregation, and changes in gene expression.

Conclusion

This compound is an indispensable tool for researchers investigating the roles of Platelet-Activating Factor in health and disease. Its use as an internal standard in LC-MS/MS-based quantification provides the accuracy and precision necessary for meaningful biological interpretation. A thorough understanding of the PAF synthesis and signaling pathways, facilitated by such research tools, is critical for the development of novel therapeutic strategies targeting PAF-mediated pathologies.

References

- 1. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet-Activating Factor Quantification Using Reversed Phase Liquid Chromatography and Selected Reaction Monitoring in Negative Ion Mode - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Deuterated PAF C18: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core function and applications of deuterated Platelet-Activating Factor (PAF) C18. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled lipids in their experimental workflows. This document details the primary application of deuterated PAF C18 as an internal standard in mass spectrometry-based quantification, explores the biological context of PAF C18 signaling, and provides detailed experimental protocols.

Core Function: An Internal Standard for Accurate Quantification

Deuterated PAF C18, most commonly PAF C18-d4 where four deuterium (B1214612) atoms replace hydrogen atoms, serves a critical role as an internal standard for the precise quantification of endogenous PAF C18 in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The fundamental principle behind its use lies in the concept of isotope dilution mass spectrometry.

The key advantages of using a deuterated internal standard like PAF C18-d4 include:

-

Chemical and Physical Similarity: Deuterated PAF C18 is chemically and physically almost identical to its non-deuterated counterpart. This ensures that it behaves similarly during sample extraction, derivatization, chromatography, and ionization, effectively compensating for sample loss and matrix effects.

-

Mass-Based Distinction: Despite its similar chemical behavior, the deuterated standard is easily distinguished from the endogenous analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

-

Improved Accuracy and Precision: By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to accurately calculate the concentration of the endogenous analyte, significantly improving the accuracy and precision of the measurement.

While the primary function of deuterated PAF C18 is as an internal standard, it is important to consider the potential for a kinetic isotope effect (KIE). The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to a slight decrease in the rate of chemical reactions, including enzymatic metabolism or receptor binding.[2][3][4][5] However, for the purposes of its use as an internal standard in mass spectrometry, where it is primarily used to correct for analytical variability, this effect is generally considered negligible. There is currently a lack of specific quantitative data in the scientific literature directly comparing the biological activity (e.g., receptor binding affinity, potency in cellular assays) of deuterated PAF C18 with its non-deuterated form.

Biological Context: The PAF C18 Signaling Pathway

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and platelet aggregation.[6] PAF C18 is a naturally occurring molecular species of PAF. The biological effects of PAF are mediated through its interaction with a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[6][7]

Upon binding of PAF C18 to the PAF-R, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G-proteins, primarily of the Gq and Gi families.[6][7]

Gq-Mediated Signaling

Activation of the Gq alpha subunit leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to cellular responses such as inflammation and proliferation.[8]

Gi-Mediated Signaling

The activation of the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in protein kinase A (PKA) activity.[6] The βγ subunits of the Gi protein can also activate other signaling pathways, including phosphoinositide 3-kinase (PI3K) and certain isoforms of phospholipase C. The Gi-mediated pathway is particularly important for PAF-induced chemotaxis.[7]

Diagram of the PAF Receptor Signaling Pathway

A simplified diagram of the major signaling pathways activated by PAF C18 binding to its receptor.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of PAF C18 in biological samples using deuterated PAF C18 as an internal standard. These protocols are based on established lipidomics workflows and can be adapted for specific research needs.

Sample Preparation: Protein Precipitation

This protocol is a rapid method for removing the majority of proteins from a plasma or serum sample.

Materials:

-

Biological sample (e.g., plasma, serum)

-

Deuterated PAF C18 (e.g., PAF C18-d4) internal standard solution

-

Cold acetonitrile (B52724) (ACN) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of the biological sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated PAF C18 internal standard stock solution to the sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean LC vial for analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects, which is particularly useful for complex matrices like tissue homogenates.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate)

-

Deuterated PAF C18 internal standard solution

-

SPE cartridges (e.g., C18)

-

Vacuum manifold

-

Water

-

Elution solvent (e.g., acetonitrile)

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., 90:10 methanol:water)

Procedure:

-

Add a known amount of deuterated PAF C18 internal standard to the biological sample and vortex to mix.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridge to go dry.

-

Loading: Load the sample onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to the cartridge and apply a gentle vacuum to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the reconstitution solvent. Transfer the reconstituted sample to an LC vial for analysis.

Diagram of the Experimental Workflow for PAF C18 Quantification

A general workflow for the quantification of PAF C18 using a deuterated internal standard.

LC-MS/MS Analysis

This section provides typical parameters for the analysis of PAF C18 and its deuterated internal standard by LC-MS/MS.

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic content (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

PAF C18: Precursor ion (Q1) m/z 552.4 → Product ion (Q3) m/z 184.1 (phosphorylcholine fragment)

-

Deuterated PAF C18 (d4): Precursor ion (Q1) m/z 556.4 → Product ion (Q3) m/z 184.1

-

-

Collision Energy: Optimized for the specific instrument and analyte.

-

Dwell Time: 100 ms

Data Presentation

Quantitative data obtained from LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison. The following table is an example of how to present such data.

Table 1: Quantification of PAF C18 in Biological Samples

| Sample ID | Peak Area (Endogenous PAF C18) | Peak Area (Deuterated PAF C18-d4) | Analyte/IS Ratio | Concentration (ng/mL) |

| Control 1 | 125,480 | 250,120 | 0.502 | 5.02 |

| Control 2 | 135,670 | 248,980 | 0.545 | 5.45 |

| Treated 1 | 289,540 | 251,340 | 1.152 | 11.52 |

| Treated 2 | 310,230 | 249,560 | 1.243 | 12.43 |

Note: Concentrations are calculated based on a calibration curve generated using known concentrations of PAF C18 and a fixed concentration of the deuterated internal standard.

Conclusion

Deuterated PAF C18 is an indispensable tool for the accurate and precise quantification of endogenous PAF C18 in complex biological matrices. Its near-identical chemical and physical properties to the native analyte, combined with its distinct mass, make it the gold standard internal standard for mass spectrometry-based lipidomics. Understanding the biological role of PAF C18 and its signaling pathways provides the necessary context for interpreting quantitative data obtained using this powerful analytical technique. The detailed experimental protocols provided in this guide offer a robust framework for researchers to implement reliable and reproducible quantification of PAF C18 in their studies, ultimately contributing to a deeper understanding of its role in health and disease.

References

- 1. PAF C-18-d4 - Labchem Catalog [labchem.com.my]

- 2. Kinetic isotope effects and synthetic strategies for deuterated carbon-11 and fluorine-18 labelled PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation and regulation of platelet-activating factor receptor: role of G(i) and G(q) in receptor-mediated chemotactic, cytotoxic, and cross-regulatory signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of platelet-activating factor receptor-coupled G alpha q leads to stimulation of Src and focal adhesion kinase via two separate pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

C18-PAF-d4 vs C16-PAF

An In-depth Technical Guide to C16-PAF and C18-PAF-d4

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid mediator involved in a diverse range of physiological and pathophysiological processes, including inflammation, platelet aggregation, and anaphylaxis.[1][2] Structurally identified as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine, PAF is not a single molecule but a family of related structures, with the length of the alkyl chain at the sn-1 position influencing its biological activity.[1][3] The most common and biologically potent isoform is C16-PAF, which contains a 16-carbon alkyl chain.

The C18-PAF homolog, with an 18-carbon chain, also occurs naturally and exhibits distinct biological activities.[4][5] For accurate quantification and study of these endogenous lipids, particularly in complex biological matrices, stable isotope-labeled internal standards are indispensable.[6][7] this compound is the deuterium-labeled analog of C18-PAF, designed specifically for use as an internal standard in mass spectrometry-based analytical methods.[8]

This technical guide provides an in-depth comparison of C16-PAF and this compound, detailing their structural differences, comparative biological activities, and their respective roles in research. It includes summaries of quantitative data, detailed experimental protocols for their study, and visualizations of key pathways and workflows.

Core Structural and Physicochemical Properties

The primary structural difference between C16-PAF and C18-PAF lies in the length of the alkyl chain at the sn-1 position. This compound is structurally identical to C18-PAF, with the exception of four deuterium (B1214612) atoms incorporated into the alkyl chain, which increases its mass without significantly altering its chemical behavior, making it an ideal internal standard for mass spectrometry.[4][9]

| Property | C16-PAF | This compound |

| Systematic Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine | 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 |

| Molecular Formula | C₂₆H₅₄NO₇P[10] | C₂₈H₅₄D₄NO₇P[4] |

| Molecular Weight | 523.7 g/mol [10] | 555.7 g/mol [4] |

| CAS Number | 74389-68-7 | Not readily available; specific to manufacturer. |

| Primary Role | Potent biological mediator; PAF Receptor agonist[11][12] | Internal standard for quantification of C18-PAF by GC- or LC-MS[4][9] |

Comparative Biological Activity and Applications

While both C16-PAF and C18-PAF act on the PAF receptor, the difference in their alkyl chain length leads to variations in potency and biological response across different cell types and assays. This compound is not used for its biological activity but as an analytical tool.

C16-PAF: The Potent Agonist C16-PAF is generally considered the most potent endogenous PAF. It is a powerful activator of platelets and inflammatory cells like neutrophils and macrophages.[10][11] Its activities include inducing increased vascular permeability, acting as a chemoattractant for neutrophils, and stimulating the production of other inflammatory mediators like IL-6 and reactive oxygen species.[10]

C16-PAF vs. C18-PAF Direct comparisons have revealed key differences in their biological potency:

-

Platelet Aggregation: C16-PAF is a more potent mediator of platelet aggregation than C18-PAF.[4][10]

-

Neutrophil Chemokinesis: In contrast, the C18 homolog has been shown to be more active as a human neutrophil chemoattractant in vitro.[5]

-

Macrophage Activation: C18-PAF is reported to be equipotent to C16-PAF in the activation of guinea pig macrophages.[4][9]

-

Vasodilation: In rats, C16-PAF is a more potent renal vasodilator and hypotensive agent than C18:1-PAF.[13]

This differential activity highlights the importance of distinguishing between PAF isoforms in biological studies.

This compound: The Analytical Standard The primary and sole application of this compound is its use as an internal standard for quantitative analysis via mass spectrometry (GC-MS or LC-MS).[8] In these methods, a known quantity of this compound is added to a biological sample at the beginning of the extraction process.[6][7] Because it is chemically identical to endogenous C18-PAF, it experiences the same extraction inefficiencies and ionization suppression/enhancement during analysis. However, due to its heavier mass, it is distinguishable from the non-deuterated analyte in the mass spectrometer. By comparing the signal intensity of the endogenous C18-PAF to the known amount of this compound, a precise and accurate quantification can be achieved.[14]

PAF Receptor Signaling Pathway

PAF exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) on the cell surface, known as the PAF receptor (PAFR).[2][12] This binding initiates a cascade of intracellular signaling events that lead to the diverse physiological responses associated with PAF.

References

- 1. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor (PAF) receptor and genetically engineered PAF receptor mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients [mdpi.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PAF-C--18--d-4-, 1MG | Labscoop [labscoop.com]

- 10. caymanchem.com [caymanchem.com]

- 11. rndsystems.com [rndsystems.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Vasorelaxant effect of C16-PAF and C18-PAF on renal blood flow and systemic blood pressure in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, phospholipid-derived inflammatory mediator involved in a myriad of physiological and pathological processes. Among its various molecular species, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) has been identified as a significant player in the inflammatory cascade. This technical guide provides an in-depth exploration of the core functions of C18-PAF in inflammation, detailing its signaling pathways, summarizing quantitative data, and outlining key experimental methodologies for its study.

Core Concepts: C18-PAF and the Inflammatory Response

C18-PAF is a naturally occurring phospholipid that exerts its effects by binding to the G-protein coupled receptor, the platelet-activating factor receptor (PAFR).[1] This interaction triggers a cascade of intracellular events that contribute to the cardinal signs of inflammation. The synthesis of C18-PAF, like other PAF species, can occur through two primary pathways: a remodeling pathway, which is activated by inflammatory stimuli, and a de novo pathway that maintains low basal levels for normal cellular functions.[2][3]

The biological activities of C18-PAF are tightly regulated by PAF acetylhydrolases (PAF-AH), a family of enzymes that degrade PAF into its inactive form, lyso-PAF.[4][5] Dysregulation of this system, leading to excessive C18-PAF production or reduced degradation, is implicated in the pathogenesis of various inflammatory diseases, including asthma, sepsis, and allergic reactions.

Quantitative Data on C18-PAF and its Receptor

The interaction of C18-PAF with its receptor and the subsequent cellular responses have been quantified in various studies. The following tables summarize key quantitative data for C18-PAF and related molecules.

Table 1: Receptor Binding Affinity of PAFR Ligands

| Compound | Preparation | Ki (nM) | Reference |

| MK-287 | Human Platelet Membranes | 6.1 | |

| MK-287 | Human Polymorphonuclear Leukocyte (PMN) Membranes | 3.2 | |

| MK-287 | Human Lung Membranes | 5.49 | |

| [3H]-RP52770 | Human Lung Membranes | 14 ± 2 (Kd) |

Table 2: Functional Potency of PAF and its Antagonists

| Compound | Assay | Cell/Tissue | EC50/IC50/ED50 (nM) | Reference |

| TCV-309 chloride | PAF-induced aggregation | Rabbit Platelets | 33 | |

| TCV-309 chloride | PAF-induced aggregation | Human Platelets | 58 | |

| TCV-309 chloride | [3H]PAF binding | Rabbit Platelet Microsomes | 27 | |

| MK-287 | PAF-induced platelet aggregation (plasma) | Human | 56 | |

| MK-287 | PAF-induced platelet aggregation (gel-filtered) | Human | 1.5 | |

| MK-287 | PAF-induced elastase release | Human PMNs | 4.4 |

Table 3: Comparative Inflammatory Activity of PAF Homologues

| PAF Homologue | Assay | Observation | Reference |

| C18-PAF | Neutrophil Chemokinesis | Significantly greater maximum distance moved by neutrophils compared to C16-PAF. | |

| C16-PAF vs. C18-PAF | Intradermal Injection (Human Skin) | Induced dose-dependent increases in weal volume and flare area, with no significant difference between the two homologues. |

Signaling Pathways of C18-PAF in Inflammation

Upon binding to the PAFR, C18-PAF initiates a signaling cascade that leads to the activation of various downstream effectors, culminating in a pro-inflammatory response.

PAFR-G-Protein Coupled Signaling

The canonical signaling pathway for C18-PAF involves the activation of heterotrimeric G-proteins, primarily Gq/11 and Gi/o. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events are central to many of the cellular responses induced by C18-PAF, including platelet aggregation and neutrophil activation.

Activation of Pro-inflammatory Transcription Factors

C18-PAF signaling also leads to the activation of key transcription factors that drive the expression of pro-inflammatory genes. Notably, PAF can activate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Activation of these pathways results in the transcription of genes encoding cytokines, chemokines, and adhesion molecules, further amplifying the inflammatory response.

Experimental Protocols

Investigating the role of C18-PAF in inflammation requires a range of in vitro and in vivo experimental approaches. The following are detailed methodologies for key experiments cited in the literature.

Neutrophil Chemokinesis Assay

This assay is used to assess the ability of C18-PAF to stimulate the random migration of neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Assay Setup: A multi-well chamber with a micropore filter (e.g., Boyden chamber) is used. The lower wells are filled with varying concentrations of C18-PAF or a control medium.

-

Cell Loading: A suspension of isolated neutrophils is placed in the upper wells, separated from the lower wells by the filter.

-

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 90 minutes).

-

Analysis: The filter is removed, fixed, and stained. The distance migrated by the leading front of neutrophils into the filter is measured microscopically.

Intradermal Injection in Human Skin

This in vivo assay evaluates the inflammatory response (weal and flare) induced by C18-PAF in human subjects.

Methodology:

-

Subject Recruitment: Healthy, consenting volunteers are recruited.

-

Injection: A small volume (e.g., 50 µL) of C18-PAF at various concentrations, dissolved in a sterile saline solution containing human serum albumin, is injected intradermally into the forearm. A vehicle control is also injected.

-

Response Measurement: The area of the resulting weal (edema) and flare (erythema) is traced onto a transparent sheet at specific time points (e.g., 15, 30, 60 minutes) after injection. The areas are then quantified using a digitizing tablet or imaging software.

PAF Receptor Binding Assay

This assay quantifies the binding of ligands to the PAF receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the PAF receptor (e.g., human platelets, PMNs, or lung tissue) by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled PAF receptor ligand, such as [3H]C18-PAF or a radiolabeled antagonist, in a binding buffer.

-

Competition: To determine the specificity of binding and the affinity of unlabeled compounds, parallel incubations are performed in the presence of increasing concentrations of unlabeled C18-PAF or test compounds.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. The data is then analyzed to determine binding parameters such as Kd (dissociation constant) and Bmax (maximum number of binding sites).

Experimental Workflow for Studying C18-PAF in Inflammation

The following diagram illustrates a typical workflow for investigating the inflammatory effects of C18-PAF.

Conclusion

C18-PAF is a critical lipid mediator that plays a multifaceted role in the initiation and propagation of the inflammatory response. Its actions are mediated through the PAFR, leading to the activation of well-defined signaling pathways that culminate in the recruitment and activation of inflammatory cells and the production of other pro-inflammatory mediators. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the intricate role of C18-PAF in inflammation and to explore its potential as a therapeutic target for a range of inflammatory diseases. The continued exploration of C18-PAF's biology will undoubtedly uncover new avenues for the development of novel anti-inflammatory therapies.

References

Synthesis of Deuterated Platelet-Activating Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, biologically active phospholipid that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The study of its complex signaling pathways and metabolic fate often requires the use of isotopically labeled internal standards for accurate quantification in biological matrices. This technical guide provides an in-depth overview of the chemical synthesis of deuterated PAF (d-PAF), offering detailed experimental protocols, purification methods, and analytical techniques. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to produce and characterize d-PAF for use in their studies.

Synthesis of Deuterated Platelet-Activating Factor

The synthesis of deuterated PAF, specifically 1-O-[16'-2H3]hexadecyl- and 1-O-[18'-2H3]octadecyl-rac-glycero-3-phosphocholine, can be achieved through a convergent synthetic strategy. A key method involves the introduction of a trideuterated methyl group at the terminus of the 1-O-alkyl chain.[1] This approach ensures high isotopic purity, which is critical for its use as an internal standard in mass spectrometry-based assays.

Synthetic Strategy

The overall synthetic scheme can be broken down into the following key stages:

-

Preparation of a Deuterated Alkyl Chain Precursor: Introduction of the deuterium (B1214612) label via a Grignard reaction.

-

Coupling to the Glycerol (B35011) Backbone: Formation of the ether linkage.

-

Introduction of the Phosphocholine (B91661) Headgroup: Completion of the phospholipid structure.

-

Acetylation of the sn-2 Position: Final step to yield the active PAF molecule.

Experimental Protocols

The following protocols are based on established methods for the synthesis of deuterated PAF and related phospholipids.

1. Synthesis of 1-O-(tosyl)-alkanol

-

Objective: To prepare a suitable leaving group on a long-chain diol for subsequent alkylation.

-

Procedure:

-

Dissolve pentadecane-1,15-diol in a suitable solvent such as pyridine (B92270) or a mixture of chloroform (B151607) and pyridine.

-

Cool the solution in an ice bath.

-

Add p-toluenesulfonyl chloride (tosyl chloride) dropwise to the solution.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-tosylated product by silica (B1680970) gel column chromatography.

-

2. Introduction of the Deuterated Methyl Group

-

Objective: To introduce the trideuteromethyl group at the terminus of the alkyl chain.

-

Procedure:

-

Prepare a Grignard reagent from [2H3]-methyl iodide and magnesium turnings in anhydrous diethyl ether.

-

Add the 1-O-(tosyl)-alkanol, dissolved in anhydrous THF, to the Grignard reagent at 0 °C.

-

Add a catalytic amount of a copper salt, such as Li2CuCl4, to facilitate the coupling reaction.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the deuterated alkanol by silica gel column chromatography.

-

3. Synthesis of 1-O-(Deuterated-alkyl)-rac-glycerol

-

Objective: To couple the deuterated alkyl chain to the glycerol backbone.

-

Procedure:

-

To a solution of the deuterated alkanol in an appropriate solvent (e.g., DMF), add a strong base such as sodium hydride to form the alkoxide.

-

Add rac-glycerol-1,2-acetonide to the reaction mixture.

-

Heat the reaction and monitor for completion by TLC.

-

After cooling, quench the reaction and extract the product.

-

Remove the acetonide protecting group by treatment with an acid catalyst (e.g., Dowex 50W-X8) in methanol (B129727).

-

Purify the 1-O-(deuterated-alkyl)-rac-glycerol by silica gel column chromatography.

-

4. Introduction of the Phosphocholine Moiety and Acetylation

-

Objective: To complete the synthesis of deuterated PAF.

-

Procedure:

-

Protect the free hydroxyl group at the C-2 position of the glycerol backbone, for example, as a benzyl (B1604629) ether.[1]

-

Introduce the phosphocholine moiety at the C-3 position by reacting the protected glycerol derivative with a phosphorylating agent such as 2-bromoethyl dichlorophosphate, followed by reaction with trimethylamine.[1]

-

Remove the benzyl protecting group by hydrogenolysis.

-

Acetylate the free hydroxyl group at the C-2 position using acetic anhydride (B1165640) in the presence of a catalyst like dimethylaminopyridine (DMAP).

-

Purify the final deuterated PAF product by HPLC.

-

Data Presentation

| Synthetic Step | Reaction Type | Key Reagents | Representative Yield (%) | Isotopic Purity (%) |

| Tosylation of Diol | Tosylation | Pentadecane-1,15-diol, p-toluenesulfonyl chloride | 70-85 | N/A |

| Deuteromethylation | Grignard Coupling | 1-O-(tosyl)-alkanol, [2H3]-methylmagnesium iodide, Li2CuCl4 | 60-75 | >99 |

| Etherification | Williamson Ether Synthesis | Deuterated alkanol, rac-glycerol-1,2-acetonide, NaH | 50-65 | >99 |

| Phosphocholine Installation | Phosphorylation | Protected glycerol derivative, 2-bromoethyl dichlorophosphate, trimethylamine | 40-55 | >99 |

| Acetylation | Esterification | Lyso-PAF intermediate, Acetic anhydride, DMAP | 80-95 | >99 |

| Overall | Multi-step Synthesis | ~10-20 | >99 |

Note: Representative yields are based on typical values reported for analogous reactions in phospholipid synthesis. Actual yields may vary depending on specific reaction conditions and scale.

Experimental Protocols: Purification and Analysis

Purification of Deuterated PAF

Purification of the final deuterated PAF product is crucial to remove any unreacted starting materials and side products. A combination of silica gel chromatography and high-performance liquid chromatography (HPLC) is typically employed.

Silica Gel Chromatography Protocol:

-

Stationary Phase: Silica gel 60 (230-400 mesh).

-

Mobile Phase: A gradient of chloroform and methanol is commonly used. The polarity is gradually increased to elute the more polar phospholipids.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, non-polar mobile phase and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a stepwise or continuous gradient of increasing methanol in chloroform.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

-

Combine the pure fractions and evaporate the solvent.

-

Reverse-Phase HPLC Protocol:

-

Column: A C18 reverse-phase column (e.g., Phenomenex Onyx monolithic C-18) is suitable for separating PAF species.[2]

-

Mobile Phase A: Methanol/water/acetonitrile (e.g., 57/23/20, v/v/v) containing 10 mM ammonium acetate.[2]

-

Mobile Phase B: Methanol containing 10 mM ammonium acetate.[2]

-

Gradient: A linear gradient from 100% A to a high percentage of B is used to elute the PAF.

-

Detection: UV detection at a low wavelength (e.g., 208 nm) or, more commonly, coupling to a mass spectrometer.

Analysis of Deuterated PAF

Mass spectrometry is the primary analytical technique for the characterization and quantification of deuterated PAF.

LC-MS/MS Protocol:

-

Liquid Chromatography: Utilize the reverse-phase HPLC conditions described above to separate the deuterated PAF from other components.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is commonly used. Positive ion mode is often employed for PAF analysis, detecting the [M+H]+ ion.[2] However, negative ion mode can also be effective.

-

Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Selected Reaction Monitoring (SRM).

-

SRM Transitions:

-

For non-deuterated 16:0 PAF, a common transition is the precursor ion [M+H]+ at m/z 524.4 to the product ion at m/z 184.1 (the phosphocholine headgroup).[2][3][4]

-

For trideuterated 16:0 PAF (d3-PAF), the precursor ion [M+H]+ will be at m/z 527.4, and the product ion will remain at m/z 184.1 if the deuterium is on the alkyl chain. If the deuterium is on the acetyl group, the product ion will be shifted.

-

-

-

Data Analysis: The isotopic purity can be determined by comparing the signal intensity of the deuterated and non-deuterated parent ions. Quantification in biological samples is achieved by comparing the peak area ratio of the analyte to the deuterated internal standard.

| Analytical Technique | Parameter | Typical Value/Condition |

| HPLC | Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Methanol/Water/Acetonitrile with 10 mM Ammonium Acetate | |

| Mobile Phase B | Methanol with 10 mM Ammonium Acetate | |

| Flow Rate | 0.5 - 1.0 mL/min | |

| Detection | UV (208 nm) or MS | |

| Mass Spectrometry | Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (16:0 PAF) | m/z 524.4 [M+H]+ | |

| Precursor Ion (d3-16:0 PAF) | m/z 527.4 [M+H]+ | |

| Product Ion (Phosphocholine) | m/z 184.1 | |

| Isotopic Purity Assay | Comparison of ion intensities at m/z 524.4 and 527.4 |

Mandatory Visualizations

PAF Signaling Pathway

Platelet-Activating Factor exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.

References

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitation of platelet-activating factor in biological samples using liquid chromatography/mass spectrometry with column-switching technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative determination of major platelet activating factors from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: C18-PAF-d4 - A Deuterated Internal Standard for Mass Spectrometry

This technical guide provides an in-depth overview of C18-PAF-d4, a deuterated analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This guide is intended for researchers, scientists, and drug development professionals utilizing mass spectrometry for the quantification of PAF.

Core Compound Data

This compound is a synthetic, stable isotope-labeled version of C18-PAF, designed for use as an internal standard in mass spectrometry-based analyses. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise and accurate quantification of the endogenous, unlabeled C18-PAF in complex biological matrices.

While a specific CAS number for the deuterated this compound is not consistently reported in public databases, the CAS number for the unlabeled parent compound, C18-PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), is 74389-69-8 .

The quantitative data for this compound and its common precursor, lyso-PAF-d4, are summarized in the table below.

| Property | This compound | Lyso-PAF C18-d4 |

| Formal Name | 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 | 1-O-octadecyl-sn-glyceryl-3-phosphorylcholine-9,9,10,10-d4 |

| Molecular Formula | C₂₈H₅₄D₄NO₇P | C₂₆H₅₂D₄NO₆P |

| Formula Weight | 555.8 g/mol | 513.7 g/mol |

| Purity | ≥99% deuterated forms (d1-d4) | ≥99% deuterated forms (d1-d4) |

Biosynthesis and Signaling Pathways of Platelet-Activating Factor (PAF)

PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. It is synthesized by two primary pathways: the de novo pathway and the remodeling pathway.

PAF Biosynthesis Pathways

The de novo pathway is thought to be responsible for the constitutive production of PAF, while the remodeling pathway is activated in response to inflammatory stimuli.

PAF Receptor Signaling Pathway

PAF exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular signaling events, leading to various cellular responses.

Experimental Protocols

This compound is primarily employed as an internal standard for the quantification of C18-PAF in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the extraction and analysis of PAF from plasma.

General Experimental Workflow for PAF Quantification

Detailed Protocol for PAF Extraction from Plasma

Materials:

-

Plasma sample

-

This compound internal standard solution (in ethanol)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Water (LC-MS grade)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a centrifuge tube, add a known amount of this compound internal standard solution. The amount should be chosen to be within the linear range of the calibration curve.

-

Protein Precipitation and Lipid Extraction (Bligh-Dyer Method):

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol to the plasma sample.

-

Vortex thoroughly for 1 minute.

-

Add 125 µL of chloroform and vortex for 30 seconds.

-

Add 125 µL of water and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.

-

-

Collection of Organic Layer: Carefully collect the lower organic layer (chloroform phase) containing the lipids into a clean tube.

-

Drying and Reconstitution:

-

Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, using a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Monitor the transition for C18-PAF (e.g., m/z 552.5 → 184.1).

-

Monitor the transition for this compound (e.g., m/z 556.5 → 184.1).

-

-

-

Quantification:

-

Construct a calibration curve using known concentrations of unlabeled C18-PAF spiked with the same amount of this compound as the samples.

-

Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.

-

Determine the concentration of C18-PAF in the samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound is an essential tool for the accurate and precise quantification of C18-PAF in biological research. Its use as an internal standard corrects for sample loss during preparation and variations in instrument response, ensuring high-quality data for studies in inflammation, immunology, and drug development. The provided protocols and pathway diagrams serve as a foundational resource for researchers working with this important lipid mediator.

Methodological & Application

Application Notes: C18-PAF-d4 as an Internal Standard in LC-MS/MS

Application Notes: Quantitative Analysis of Platelet-Activating Factor (PAF) C18 using C18-PAF-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The C18 isoform of PAF (PAF C18) is a significant molecular species in these pathways. Accurate and precise quantification of PAF C18 in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the quantitative analysis of PAF C18 in human plasma using a stable isotope-labeled internal standard, C18-PAF-d4, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Platelet-Activating Factor

Platelet-Activating Factor (PAF) exerts its biological effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to the activation of various downstream effectors. The simplified signaling pathway diagram below illustrates the key steps following PAF binding to its receptor.

Caption: Simplified PAF signaling pathway.

Experimental Protocols

Materials and Reagents

-

PAF C18 standard (Cayman Chemical or equivalent)

-

This compound internal standard (Cayman Chemical or equivalent)[1][2]

-

LC-MS grade acetonitrile (B52724), methanol, and water

-

Formic acid (≥98%)

-

Human plasma (sourced ethically)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting PAF from plasma samples.[3]

-

Thawing: Thaw plasma samples on ice.

-

Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels and instrument sensitivity) to each plasma sample.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortexing and Centrifugation: Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

-

Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

Experimental Workflow

Caption: Workflow for PAF C18 analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 2 |

Table 2: LC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 50 |

| 1.0 | 50 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 50 |

| 12.0 | 50 |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| PAF C18 | 552.5 | 184.1 | 0.1 | 30 | 25 |

| This compound (IS) | 556.5 | 184.1 | 0.1 | 30 | 25 |

Note: MS parameters may require optimization based on the specific instrument used.

Data Presentation

Calibration Curve and Linearity

A calibration curve was constructed by plotting the peak area ratio of PAF C18 to this compound against the concentration of PAF C18.

Table 4: Calibration Curve and Linearity Data

| Parameter | Value |

| Linearity Range | 1 - 50 µg/mL |

| Regression Equation | y = 0.284x + 0.214 |

| Correlation Coefficient (r) | 0.9991 |

Data adapted from a study on PAF quantification in human plasma.[4]

Accuracy and Precision

The accuracy and precision of the method were evaluated using quality control (QC) samples at low, medium, and high concentrations.

Table 5: Accuracy and Precision Data

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |

| Low | 3 | 4.75 | 5.86 | 97.66 |

| Medium | 20 | 2.08 | 5.47 | 93.50 |

| High | 40 | 3.15 | 5.62 | 95.80 |

Data adapted from a study on PAF quantification in human plasma.[4]

Recovery

The extraction recovery was determined by comparing the peak areas of analytes in pre-spiked plasma samples to those in post-spiked plasma samples.

Table 6: Extraction Recovery Data

| Analyte | Recovery (%) |

| PAF C18 | 97.36 - 100.8 |

Data adapted from a study on PAF quantification in human plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of PAF C18 in human plasma using this compound as an internal standard. The described LC-MS/MS method demonstrates excellent linearity, accuracy, precision, and recovery, making it a reliable tool for researchers, scientists, and drug development professionals investigating the role of PAF C18 in health and disease. The provided experimental workflow and signaling pathway diagrams offer a clear visual representation of the analytical process and the biological context of the analyte.

References

Application Notes and Protocols for the Quantification of C18-PAF in Plasma Samples using C18-PAF-d4 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The accurate quantification of specific molecular species of PAF, such as 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF), in biological matrices like plasma is essential for understanding its role in disease and for the development of targeted therapeutics.

This document provides a detailed protocol for the quantitative analysis of C18-PAF in plasma samples using a stable isotope-labeled internal standard, C18-PAF-d4, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for variability during sample preparation and potential matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.

One of the major challenges in PAF quantification is the potential for isobaric interference from lysophosphatidylcholines (lyso-PCs), which can have the same mass-to-charge ratio as PAF. The protocol described herein is designed to mitigate this interference through chromatographic separation and the use of specific precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway

The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAF-R) on the cell surface initiates a cascade of intracellular signaling events. This activation of PAF-R leads to the stimulation of various phospholipases, which in turn generates second messengers that trigger a range of cellular responses, including inflammation, platelet aggregation, and proliferation.

Caption: C18-PAF Signaling Pathway.

Experimental Workflow

The following diagram outlines the major steps for the quantitative analysis of C18-PAF in plasma samples.

Caption: Experimental Workflow for C18-PAF Quantification.

Experimental Protocols

Materials and Reagents

-

C18-PAF and this compound standards

-

Human plasma (collected in tubes containing an anticoagulant such as EDTA)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

Sample Preparation: Lipid Extraction

This protocol is adapted from a methyl-tert-butyl ether (MTBE) based lipid extraction method.[1]

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a clean microcentrifuge tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in methanol).

-

Protein Precipitation and Lipid Extraction:

-

Add 300 µL of cold methanol to the plasma sample containing the internal standard.

-

Vortex vigorously for 30 seconds.

-

Add 1 mL of cold MTBE.

-

Vortex for 1 minute and then shake for 10 minutes at 4°C.

-

-

Phase Separation:

-

Add 250 µL of LC-MS grade water to induce phase separation.

-

Vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C.

-

-

Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer it to a new clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.

-

Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-25 min: 50% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for specific instrument |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for C18-PAF and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| C18-PAF | 552.5 | 184.1 | 100 | 35 |

| This compound | 556.5 | 188.1 | 100 | 35 |

Note: The primary product ion at m/z 184.1 corresponds to the phosphocholine (B91661) headgroup. The collision energy should be optimized to maximize the signal for this transition.

Data Presentation and Quantitative Analysis

Calibration Curve

Prepare a series of calibration standards by spiking known concentrations of C18-PAF into a surrogate matrix (e.g., charcoal-stripped plasma or a buffered solution with bovine serum albumin) containing a constant concentration of the this compound internal standard. The concentration range should encompass the expected levels of C18-PAF in the plasma samples.

Quantification

The concentration of C18-PAF in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against the calibration curve.

Table 4: Representative Quantitative Data (Hypothetical)

| Parameter | Value |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

Note: The values presented in Table 4 are hypothetical and should be established during method validation.

Conclusion

This application note provides a comprehensive protocol for the sensitive and specific quantification of C18-PAF in human plasma using this compound as an internal standard with LC-MS/MS. The detailed sample preparation and analytical methods, when properly validated, can serve as a robust tool for researchers and clinicians investigating the role of C18-PAF in health and disease. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual guide to the underlying biological context and the analytical procedure.

References

Application Notes and Protocols for the Quantification of C18-PAF using C18-PAF-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. The C18:0 isoform of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine), hereafter referred to as C18-PAF, is a significant molecular species in various biological systems. Accurate quantification of C18-PAF in complex biological matrices is essential for understanding its role in disease and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the sensitive and specific quantification of C18-PAF using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, C18-PAF-d4. The use of a deuterated internal standard is critical for correcting for variability during sample preparation and ionization suppression in the mass spectrometer, ensuring high accuracy and precision.

This compound: The Internal Standard of Choice

This compound is the deuterated form of C18-PAF, containing four deuterium (B1214612) atoms on the octadecyl chain. Its chemical and physical properties are nearly identical to those of the endogenous C18-PAF, ensuring that it behaves similarly during extraction, chromatography, and ionization. However, its mass is increased by four atomic mass units, allowing it to be distinguished from the unlabeled C18-PAF by the mass spectrometer. This co-elution and differential mass detection form the basis of stable isotope dilution mass spectrometry, the gold standard for quantitative analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for C18-PAF levels in various biological matrices, as determined by LC-MS/MS using a deuterated internal standard. These values can serve as a reference for expected physiological and pathological concentrations.

Table 1: Representative Concentrations of C18-PAF in Human Plasma and Serum

| Biological Matrix | Condition | Mean Concentration (pg/mL) | Reference |

| Human Plasma | Healthy Controls | 140 ± 122 | [1] |

| Human Plasma | Ischemic Stroke Patients | 294 ± 211 | [1] |

Table 2: Representative Concentrations of Lyso-PAF Isoforms in Human Tissues

| Biological Matrix | Condition | Mean Lyso-C18-PAF Concentration (ng/g tissue) | Reference |

| Nasal Mucosa | Healthy Controls | ~10 | [2][3] |

| Nasal Polyps | Chronic Rhinosinusitis with Asthma | ~25 | [2] |

Note: Lyso-PAF is the precursor to PAF. Its levels can be indicative of the capacity for PAF synthesis.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of C18-PAF from Plasma

This protocol describes the extraction of C18-PAF from human plasma using C18 SPE cartridges.

Materials:

-

Human plasma

-

This compound internal standard solution (in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

C18 SPE Cartridges (e.g., 100mg/1mL)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Thawing and Spiking: Thaw frozen plasma samples on ice. To 500 µL of plasma in a polypropylene (B1209903) tube, add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 ng/mL solution). Vortex briefly.

-

Protein Precipitation: Add 1.5 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: While the sample is centrifuging, condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry out.

-

Sample Loading: Carefully transfer the supernatant from the centrifuged sample to the conditioned C18 SPE cartridge. Allow the sample to pass through the cartridge slowly (approximately 1 drop per second).

-

Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

-

Elution: Elute the C18-PAF and this compound from the cartridge with 1 mL of methanol into a clean collection tube.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Quantification of C18-PAF

This protocol provides a general method for the LC-MS/MS analysis of C18-PAF. Instrument parameters may need to be optimized for specific systems.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient:

Time (min) %B 0.0 20 2.0 20 12.0 95 15.0 95 15.1 20 | 20.0 | 20 |

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) C18-PAF 552.5 184.1 25-35 | this compound | 556.5 | 184.1 | 25-35 |

-

Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

-

Integrate the peak areas for the C18-PAF and this compound MRM transitions.

-

Calculate the ratio of the C18-PAF peak area to the this compound peak area.

-

Generate a calibration curve by plotting the peak area ratio against the concentration of C18-PAF standards.

-

Determine the concentration of C18-PAF in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Platelet-Activating Factor (PAF) Signaling Pathway

Caption: PAF signaling through its G-protein coupled receptor.

Experimental Workflow for C18-PAF Quantification

Caption: Workflow for C18-PAF quantification by LC-MS/MS.

References

- 1. Increased levels of blood platelet-activating factor (PAF) and PAF-like lipids in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Upregulation of Platelet-Activating Factor Receptor Expression and Lyso-Platelet-Activating Factor Isoforms in Human Nasal Polyp Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Platelet-Activating Factor (PAF) in Biological Samples using a Deuterated Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, bioactive phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Accurate quantification of PAF in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of PAF in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

The use of a deuterated internal standard is critical for accurate quantification as it mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in extraction recovery. While immunoassays for PAF exist, they often lack the specificity to distinguish between different PAF isoforms.[1][2] LC-MS/MS offers superior selectivity and sensitivity, overcoming challenges such as interference from isobaric compounds like lysophosphatidylcholines (lyso-PCs).[1][2][3]

Experimental Workflow

The overall workflow for the quantitative analysis of PAF involves sample preparation, including lipid extraction, followed by LC-MS/MS analysis and data processing.

Caption: Experimental workflow for PAF analysis.

Experimental Protocols

Materials and Reagents

-

PAF C16 (1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine) standard

-

Deuterated PAF C16-d4 internal standard

-

Chloroform (B151607) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Ammonium (B1175870) acetate

-

Human plasma (or other biological matrix)

Sample Preparation: Modified Bligh and Dyer Extraction

This protocol is for the extraction of lipids, including PAF, from a 1 mL plasma sample.

-

Sample Thawing: Thaw frozen plasma samples on ice.

-

Internal Standard Spiking: To 1 mL of plasma in a glass tube, add a known amount of deuterated PAF C16-d4 internal standard (e.g., 5 ng).

-

Solvent Addition: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation:

-

Add 1.25 mL of chloroform and vortex for 1 minute.

-

Add 1.25 mL of LC-MS grade water and vortex for 1 minute.

-

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.

-

Extraction: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate) for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis of PAF. Optimization may be required for specific instruments and applications.

| Parameter | Typical Setting |

| LC System | |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 10 mM ammonium acetate |

| Mobile Phase B | Methanol with 10 mM ammonium acetate |

| Gradient | Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |

| MRM Transitions | Positive Mode: C16 PAF: m/z 524.4 -> 184.1; C16-d4 PAF: m/z 528.4 -> 184.1 Negative Mode (Acetate Adduct): C16 PAF: m/z 582.5 -> 466.4; C16-d4 PAF: m/z 586.5 -> 470.4 |

| Collision Energy | Optimize for specific transitions |

| Dwell Time | 100 ms |

Quantitative Data Summary

The use of a deuterated internal standard allows for accurate and precise quantification of PAF. The following table summarizes typical performance characteristics of the method.